![molecular formula C16H15N3O2S B14877428 (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole](/img/structure/B14877428.png)
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole
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Overview
Description
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a hydrazone linkage, and a thiazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole typically involves the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole-2-thione under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution may involve reagents like sodium methoxide, while electrophilic substitution could involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-phenyl-5-methyl-2,3-dihydrothiazole
- (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-chlorophenyl)-5-methyl-2,3-dihydrothiazole
- (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-nitrophenyl)-5-methyl-2,3-dihydrothiazole
Uniqueness
What sets (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-11-15(12-5-7-13(20-2)8-6-12)18-16(22-11)19-17-10-14-4-3-9-21-14/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
LMMAJOUYJWFAKN-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC=CO2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC=CO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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